molecular formula C17H20N2O5 B1443669 1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,3'-pyrrolidine]-4'-carboxylic acid CAS No. 1251011-21-8

1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,3'-pyrrolidine]-4'-carboxylic acid

Cat. No. B1443669
M. Wt: 332.4 g/mol
InChI Key: QLRMTNDTOAFSSX-UHFFFAOYSA-N
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Description

“1’-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,3’-pyrrolidine]-4’-carboxylic acid” is a complex organic compound . It’s a derivative of indoline and pyrrolidine, both of which are important structures in medicinal chemistry .


Synthesis Analysis

The synthesis of such compounds often involves the protection of amino functions, which is where the tert-butoxycarbonyl (Boc) group comes into play . The Boc group is commonly used for the protection of amines during synthesis . The synthesis of indoline compounds often involves palladium-catalyzed intramolecular amination .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups. The compound contains a spiro[indoline-3,3’-pyrrolidine] core, which is a fused ring system where the indoline and pyrrolidine rings share a single atom . The compound also contains a tert-butoxycarbonyl (Boc) group, which is a common protecting group used in organic synthesis .


Chemical Reactions Analysis

The chemical reactions involving this compound likely involve the manipulation of the protecting groups, such as the Boc group . The Boc group can be removed under acidic conditions, allowing for further reactions to take place at the nitrogen atom it was protecting .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the compound’s melting point, boiling point, and solubility would depend on the nature of its functional groups and its overall molecular structure .

Scientific Research Applications

  • Synthesis Techniques : Teng, Zhang, and Mendonça (2006) described an efficient, scalable synthesis approach for a spirocyclic oxindole analogue closely related to the compound . Their methodology emphasized key steps like dianion alkylation and cyclization, and they achieved an overall yield of 35% over eight steps without requiring chromatographic purification (Teng, Zhang, & Mendonça, 2006).

  • Base-Induced Dimerization : Leban and Colson (1996) investigated the base-induced dimerization of tert-butyloxycarbonyl-protected N-carboxanhydrides of amino acids, leading to the formation of various pyrrolidine analogs. They noted different ratios of isomers based on the nature of the base used, which could have implications for synthesizing derivatives of your compound of interest (Leban & Colson, 1996).

  • Crystal Structure Analysis : Naveen et al. (2007) synthesized a tert-butyl pyrrolidine-carboxylate derivative using a method involving iso-butoxycarbonyl chloride. They characterized the product spectroscopically and confirmed its structure through X-ray diffraction studies, which is essential for understanding the structural aspects of similar compounds (Naveen et al., 2007).

  • Spectroscopic Characterization : Sharma et al. (2016) synthesized a new indoline derivative related to your compound and studied its spectral properties and X-ray crystal structure. This research is significant for understanding the physical and chemical properties of similar spirocyclic compounds (Sharma et al., 2016).

  • Condensation Reactions : Umehara, Ueda, and Tokuyama (2016) developed a novel condensation reaction involving carboxylic acids and various non-nucleophilic N-heterocycles and anilides, which could be applicable to the synthesis of derivatives of the compound (Umehara, Ueda, & Tokuyama, 2016).

Safety And Hazards

As with any chemical compound, handling “1’-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,3’-pyrrolidine]-4’-carboxylic acid” should be done with care. It’s important to use appropriate personal protective equipment and follow safe laboratory practices .

Future Directions

The future directions for research on this compound could involve exploring its potential biological activities. Given the known activities of indoline derivatives, this compound could be a promising candidate for further study .

properties

IUPAC Name

1'-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxospiro[1H-indole-3,4'-pyrrolidine]-3'-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5/c1-16(2,3)24-15(23)19-8-11(13(20)21)17(9-19)10-6-4-5-7-12(10)18-14(17)22/h4-7,11H,8-9H2,1-3H3,(H,18,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLRMTNDTOAFSSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2(C1)C3=CC=CC=C3NC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,3'-pyrrolidine]-4'-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,3'-pyrrolidine]-4'-carboxylic acid
Reactant of Route 2
1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,3'-pyrrolidine]-4'-carboxylic acid
Reactant of Route 3
1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,3'-pyrrolidine]-4'-carboxylic acid
Reactant of Route 4
1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,3'-pyrrolidine]-4'-carboxylic acid
Reactant of Route 5
1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,3'-pyrrolidine]-4'-carboxylic acid
Reactant of Route 6
1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,3'-pyrrolidine]-4'-carboxylic acid

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